1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indolinone moiety and a tetrahydrofuran ring, which are linked through a urea functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the following steps:
Formation of the Indolinone Moiety: The indolinone moiety can be synthesized through the cyclization of an appropriate precursor, such as an N-methyl anthranilic acid derivative, under acidic or basic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the indolinone intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the indolinone-tetrahydrofuran intermediate with an isocyanate or a carbodiimide reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the indolinone or tetrahydrofuran moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolinone or tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indolinone or tetrahydrofuran rings.
Scientific Research Applications
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can be compared with other similar compounds, such as:
Indolinone Derivatives: Compounds with similar indolinone moieties, which may have different substituents or functional groups.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings, which may be linked to different functional groups or moieties.
Urea Derivatives: Compounds with urea linkages, which may connect different types of rings or functional groups.
The uniqueness of this compound lies in its specific combination of the indolinone and tetrahydrofuran moieties, linked through a urea functional group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18-13-5-4-11(7-10(13)8-14(18)19)17-15(20)16-9-12-3-2-6-21-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZBMFMVVRDGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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